4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate

SIRT1 activation sirtuin modulation resveratrol metabolite pharmacology

4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate (CAS 858187-19-6), commonly known as trans-resveratrol-4′-O-sulfate, is a phase II sulfate conjugate of the dietary polyphenol resveratrol. It is one of three major sulfated metabolites circulating in human plasma following oral resveratrol intake, alongside trans-resveratrol-3-O-sulfate and trans-resveratrol-3-O-4′-O-disulfate.

Molecular Formula C14H12O6S
Molecular Weight 308.304
CAS No. 858187-19-6
Cat. No. B564479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate
CAS858187-19-6
Synonyms5-[(1E)-2-[4-(Sulfooxy)phenyl]ethenyl]-1,3-benzenediol; 
Molecular FormulaC14H12O6S
Molecular Weight308.304
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OS(=O)(=O)O
InChIInChI=1S/C14H12O6S/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)
InChIKeyKOTTWDFKZULRPN-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Resveratrol-4′-O-Sulfate (CAS 858187-19-6): A Critical Phase II Metabolite Reference Standard for Resveratrol Pharmacokinetic and Pharmacodynamic Studies


4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate (CAS 858187-19-6), commonly known as trans-resveratrol-4′-O-sulfate, is a phase II sulfate conjugate of the dietary polyphenol resveratrol. It is one of three major sulfated metabolites circulating in human plasma following oral resveratrol intake, alongside trans-resveratrol-3-O-sulfate and trans-resveratrol-3-O-4′-O-disulfate [1]. This compound serves as an indispensable authenticated reference standard for quantitative LC-MS/MS bioanalysis and for pharmacological studies that aim to dissect the contribution of individual resveratrol metabolites to the parent compound's in vivo bioactivity [2].

Positional Isomer Specificity: Why Substituting Resveratrol-3-O-Sulfate for the 4′-O-Sulfate Isomer (CAS 858187-19-6) Will Compromise Experimental Reproducibility


Although frequently discussed interchangeably under the umbrella term 'resveratrol sulfates,' the positional isomers trans-resveratrol-3-O-sulfate and trans-resveratrol-4′-O-sulfate exhibit starkly different pharmacokinetic, enzymatic, and cellular profiles. The assumption that total sulfated resveratrol measurements represent a homogeneous pool will lead to incorrect conclusions about metabolite-specific bioactivity, transporter recognition, and tissue regeneration of the parent compound [1][2]. Quantitative evidence demonstrates that these two monosulfate isomers differ by up to 4.7-fold in oral bioavailability, are recognized by entirely different hepatic transporter systems, activate SIRT1 with measurably different affinities, and display divergent cytotoxicity profiles against human cancer cell lines, making precise chemical identity non-negotiable for reproducible research and informed procurement decisions [3].

Quantitative Differential Evidence for trans-Resveratrol-4′-O-Sulfate (CAS 858187-19-6) Versus Closest Structural Analogs


Resveratrol-4′-O-Sulfate Activates SIRT1 with Significantly Higher Affinity (Ka = 36.4 μM) than the 3-O-Sulfate Isomer (Ka = 52.6 μM)

In a direct head-to-head study employing recombinant SIRT1 and a Fluor de Lys fluorescence-based deacetylation assay, the equilibrium activation constant (Ka) was determined for resveratrol and its sulfate metabolites. Resveratrol-4′-O-sulfate exhibited a Ka of 36.4 ± 6.7 μM, which is statistically indistinguishable from the parent resveratrol value of 32.2 ± 3.4 μM, whereas resveratrol-3-O-sulfate showed a significantly weaker Ka of 52.6 ± 6.6 μM [1]. The 4′-O-sulfate therefore demonstrates a 1.44-fold higher affinity for SIRT1 activation compared with its 3-O-sulfate positional isomer.

SIRT1 activation sirtuin modulation resveratrol metabolite pharmacology

4.7-Fold Lower Oral Bioavailability of Resveratrol-4′-O-Sulfate (~3%) Compared with the 3-O-Sulfate Isomer (~14%) in a Murine Pharmacokinetic Model

Pharmacokinetic characterization of a mixture of trans-resveratrol-3-O-sulfate and trans-resveratrol-4′-O-sulfate administered orally to mice demonstrated that these metabolites are absorbed but achieve markedly different systemic exposures. The 3-O-sulfate reached an oral bioavailability of ~14%, whereas the 4′-O-sulfate achieved only ~3% under identical conditions [1]. This represents a 4.7-fold lower bioavailability for the 4′-position conjugate. Furthermore, sulfate hydrolysis in vivo liberated free resveratrol accounting for only ~2% of the total resveratrol species present in mouse plasma, indicating that the majority of circulating 4′-O-sulfate remains intact rather than being converted back to the parent.

oral bioavailability pharmacokinetics resveratrol metabolite disposition

Complete Exclusion of Resveratrol-4′-O-Sulfate from Hepatic OATP1B1, OATP1B3, and OATP2B1 Transporters—Unlike the 3-O-Sulfate and Disulfate Conjugates

Uptake experiments in OATP-transfected Chinese hamster ovary (CHO) cells revealed a binary, qualitative transport profile distinguishing the three major resveratrol sulfate metabolites. Resveratrol-4′-O-sulfate showed no detectable affinity for OATP1B1, OATP1B3, or OATP2B1. By contrast, resveratrol-3-O-sulfate was exclusively transported by OATP1B3, and resveratrol-3-O-4′-O-disulfate was transported by both OATP1B1 and OATP1B3 [1]. Resveratrol itself showed 4- to 6-fold higher uptake rates in OATP1B1-, OATP1B3-, and OATP2B1-transfected cells compared with wild-type controls.

OATP transporters hepatic uptake metabolite transport specificity

Resveratrol-4′-O-Sulfate Lacks Direct Cytotoxic Activity Against MCF-7 and MDA-MB-231 Breast Cancer Cells, Unlike the 3-O-Sulfate Isomer (IC50 189–258 μM)

In a systematic evaluation across human breast cancer cell lines, trans-resveratrol-3-O-sulfate exhibited quantifiable cytotoxicity with IC50 values of 189–258 μM against MCF-7 and MDA-MB-231 cells, whereas trans-resveratrol-4′-O-sulfate and trans-resveratrol-3-O-4′-O-disulfate showed no cytotoxic effect against these malignant cell lines under identical assay conditions [1]. Against the nonmalignant breast epithelial MCF-10A cell line, all three sulfated metabolites displayed similarly weak activity with IC50 values in the range of 202–228 μM, in contrast to resveratrol which showed enhanced cytotoxicity toward MCF-10A (IC50 = 20 μM). The overall potency order against breast cancer cells was: resveratrol ≫ 3-O-sulfate > 4′-O-sulfate ≈ 3-O-4′-O-disulfate (inactive).

breast cancer cytotoxicity antiproliferative activity metabolite selectivity

Formation Efficiency of Resveratrol-4′-O-Sulfate in Human Liver Cytosol is ~56-Fold Lower than That of the 3-O-Sulfate Isomer

Kinetic characterization of resveratrol sulfation by human liver cytosol revealed that formation of trans-resveratrol-3-O-sulfate (M1) proceeded with a Vmax/Km of 1.63 ± 0.41 μL·min⁻¹·mg⁻¹ protein and exhibited substrate inhibition with a Ki of 21.3 ± 8.73 μM. In contrast, formation of trans-resveratrol-4′-O-sulfate (M2) and trans-resveratrol-3-O-4′-O-disulfate (M3) displayed sigmoidal kinetics with an approximately 56-fold lower catalytic efficiency compared with M1 formation [1]. Among recombinant human sulfotransferases, SULT1A1 and SULT1E1 were identified as the major enzymes responsible for resveratrol sulfation, with SULT1A1*1 allozyme showing significantly greater Vmax than SULT1E1 [2].

SULT enzyme kinetics metabolic stability human liver metabolism

High-Impact Application Scenarios for trans-Resveratrol-4′-O-Sulfate (CAS 858187-19-6) Driven by Quantitative Differential Evidence


LC-MS/MS Method Development for Position-Specific Quantification of Resveratrol Monosulfate Metabolites in Human Plasma

The 4.7-fold bioavailability difference between the 3-O- and 4′-O-sulfate isomers [1] makes chromatographic resolution and separate calibration of these two monosulfates mandatory. Using trans-resveratrol-4′-O-sulfate as an authenticated reference standard enables accurate absolute quantification of this low-abundance metabolite in clinical pharmacokinetic studies, preventing the erroneous pooling of isomer concentrations that would mask true exposure differences. Its ~56-fold lower hepatic formation efficiency further necessitates a high-sensitivity MS method with a lower limit of quantification suitable for the 3% bioavailability range [2].

OATP Transporter Selectivity Screening and Drug-Drug Interaction Assessment Using a Transporter-Excluded Probe

Because trans-resveratrol-4′-O-sulfate is uniquely excluded from OATP1B1, OATP1B3, and OATP2B1 transport, while all other major resveratrol metabolites and the parent compound are OATP substrates [3], this compound serves as an ideal negative control probe in hepatic uptake transporter assays. Pharmaceutical scientists can use it to calibrate OATP-dependent versus OATP-independent uptake in transfected cell models, and to investigate whether novel resveratrol formulations alter the transporter-mediated disposition of specific sulfate conjugates.

Dissecting Metabolite-Specific SIRT1 Activation in Cellular Models of Aging and Metabolic Disease

The 4′-O-sulfate metabolite activates SIRT1 with a Ka (36.4 μM) that closely mirrors the parent resveratrol (32.2 μM), whereas the 3-O-sulfate is significantly weaker (52.6 μM) [4]. This positions the 4′-O-sulfate as the most pharmacologically relevant monosulfate for cell-based SIRT1 target-engagement studies. Researchers can use this compound in sulfatase-inhibited cellular systems to determine whether direct metabolite-mediated SIRT1 activation occurs at physiologically attainable concentrations, or whether parent resveratrol regeneration is required for activity.

Negative Control for Antiproliferative Screening of Resveratrol Prodrugs and Metabolic Activation Studies in Breast Cancer

The absence of direct cytotoxicity by trans-resveratrol-4′-O-sulfate against MCF-7, MDA-MB-231, and ZR-75-1 breast cancer cells—in marked contrast to the 3-O-sulfate (IC50 189–258 μM) [5]—establishes this compound as the appropriate inactive-carrier control in cancer drug discovery programs. It enables medicinal chemists to benchmark the intrinsic cytotoxicity of novel resveratrol-derived sulfate prodrugs and to demonstrate that any observed antiproliferative effects arise from sulfatase-mediated liberation of the parent resveratrol rather than from the conjugated metabolite itself.

Quote Request

Request a Quote for 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.